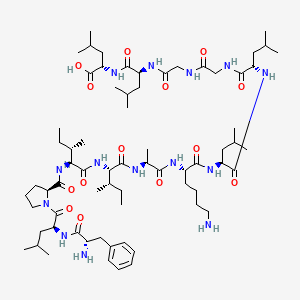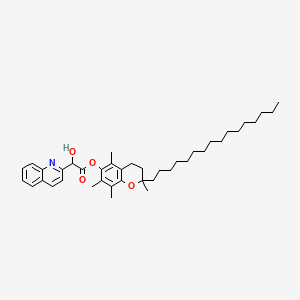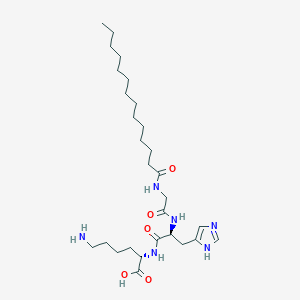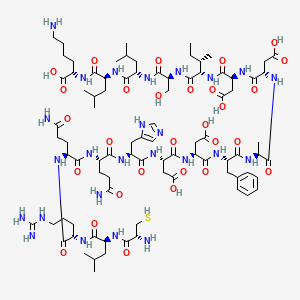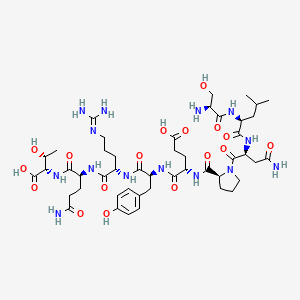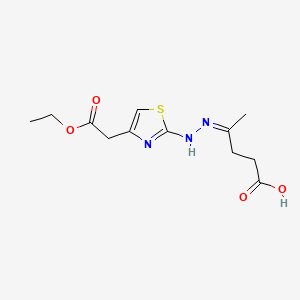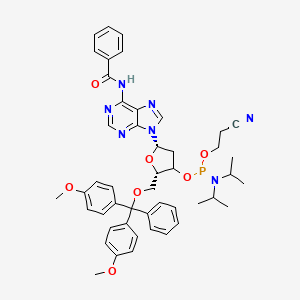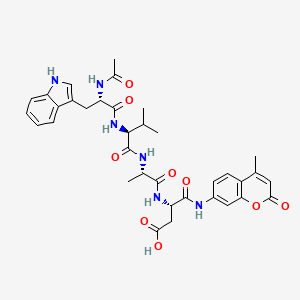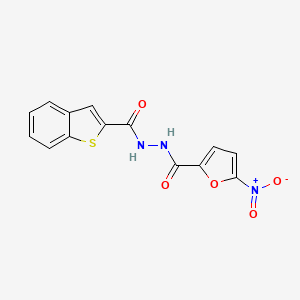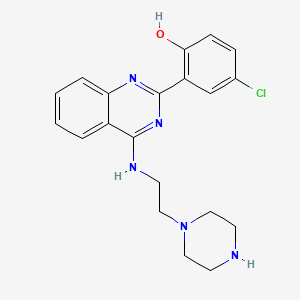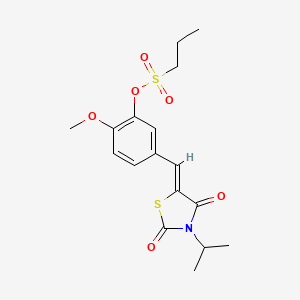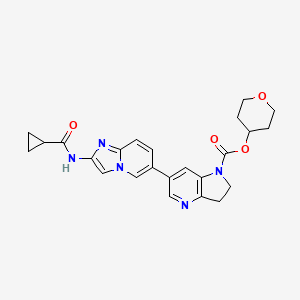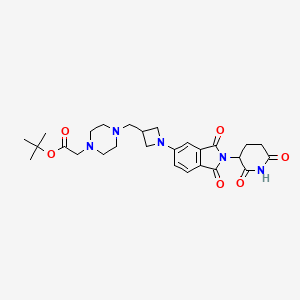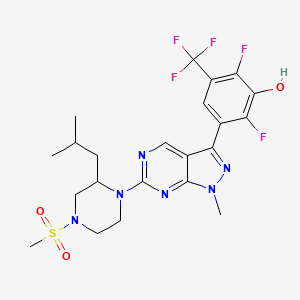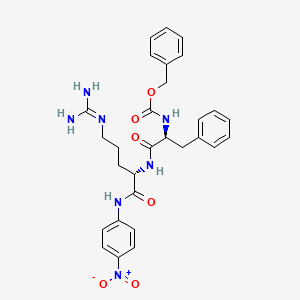
Z-Phe-Arg-PNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Phe-Arg-pNA typically involves the coupling of Z-Phenylalanine and Arginine with p-Nitroaniline. The process begins with the protection of the amino groups of Phenylalanine and Arginine using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Z groups and the coupling of the resulting dipeptide with p-Nitroaniline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in lyophilized form to ensure stability and ease of storage .
化学反应分析
Types of Reactions
Z-Phe-Arg-pNA undergoes enzymatic cleavage reactions, where proteolytic enzymes hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. This reaction is commonly used to measure the activity of proteases .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered solution at an optimal pH for the specific enzyme being studied. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reaction is monitored spectrophotometrically at 405-410 nm to detect the release of p-Nitroaniline .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is p-Nitroaniline, which is detected and quantified spectrophotometrically .
科学研究应用
Z-Phe-Arg-pNA is extensively used in scientific research for various applications:
Biochemistry: It is used as a substrate to study the activity of proteolytic enzymes, including cathepsins and kallikreins.
Pharmacology: This compound is used in drug discovery and development to screen for protease inhibitors.
Industrial Applications: It is used in the food and pharmaceutical industries to monitor enzyme activity during production processes.
作用机制
Z-Phe-Arg-pNA exerts its effects through enzymatic cleavage by proteolytic enzymes. The compound is specifically designed to be a substrate for these enzymes, which hydrolyze the peptide bond between Phenylalanine and Arginine, releasing p-Nitroaniline. The release of p-Nitroaniline can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .
相似化合物的比较
Z-Phe-Arg-pNA is unique in its ability to serve as a chromogenic substrate for a wide range of proteolytic enzymes. Similar compounds include:
Z-Arg-Arg-pNA: Another chromogenic substrate used for the assay of proteases, but with different specificity.
Bz-Phe-Val-Arg-pNA: A substrate used for continuous measurements of enzymatic activity, similar to this compound.
pGlu-Phe-Leu-pNA: Another chromogenic substrate used in enzyme assays.
These compounds share similar applications but differ in their specificity and the enzymes they target.
属性
分子式 |
C29H33N7O6 |
|---|---|
分子量 |
575.6 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1 |
InChI 键 |
SNRRZRWIWHSYLU-DQEYMECFSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


